3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid
Overview
Description
3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a hydroxyethylidene moiety, and an imidazolidine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid typically involves multiple steps:
Formation of the Imidazolidine Ring: The initial step often involves the cyclization of a suitable diamine with a carbonyl compound to form the imidazolidine ring.
Introduction of the Cyclohexyl Group: This step can be achieved through a nucleophilic substitution reaction where a cyclohexyl halide reacts with the imidazolidine intermediate.
Hydroxyethylidene Addition: The final step involves the addition of a hydroxyethylidene group, which can be done using a suitable aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylidene group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazolidine ring or the carbonyl groups, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the cyclohexyl group and the imidazolidine ring makes it a candidate for drug design and development.
Medicine
In medicine, this compound and its derivatives are investigated for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them potential candidates for therapeutic development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of specialized materials or chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-2-hydroxyethylidene derivatives: These compounds share the hydroxyethylidene moiety but differ in the rest of the structure.
Imidazolidine derivatives: Compounds with variations in the substituents on the imidazolidine ring.
Cyclohexyl-containing compounds: Molecules that include the cyclohexyl group but have different functional groups attached.
Uniqueness
The uniqueness of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid lies in its combination of the cyclohexyl group, hydroxyethylidene moiety, and imidazolidine ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-[3-[(E)-(2-cyclohexyl-2-oxoethylidene)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c22-15(13-8-4-3-5-9-13)12-19-21-14(17(25)20-18(21)26)10-6-1-2-7-11-16(23)24/h12-14H,1-11H2,(H,23,24)(H,20,25,26)/b19-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVKWZIGMFIVIT-XDHOZWIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C=NN2C(C(=O)NC2=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)/C=N/N2C(C(=O)NC2=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94125-79-8 | |
Record name | 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094125798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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